molecular formula C5H8ClF3N2 B1373770 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride CAS No. 1303889-66-8

3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride

Cat. No.: B1373770
CAS No.: 1303889-66-8
M. Wt: 188.58 g/mol
InChI Key: BVIDZFYVKRFZSD-UHFFFAOYSA-N
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Description

“3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride” is a chemical compound with the CAS Number: 1303889-66-8 . It has a molecular weight of 188.58 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7F3N2.ClH/c6-5(7,8)4-10-3-1-2-9;/h10H,1,3-4H2;1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocyclic Derivatives: 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is utilized in the synthesis of heterocyclic compounds. For instance, its derivatives have been used in the preparation of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing antimicrobial activities against various microbes (Behbehani et al., 2011).

Enzymatic and Biocatalytic Applications

  • Enantioselective Biocatalytic Hydrolysis: The compound and its derivatives have been used in biocatalytic studies. For example, they have been hydrolysed to corresponding amides using the nitrile biocatalytic activity of Rhodococcus rhodochrous, highlighting the enantioselective potential of these compounds in biocatalysis (Chhiba et al., 2012).

Material Science and Engineering

  • Polymer Synthesis: This chemical plays a role in the synthesis of fluorinated polyimides, contributing to materials with exceptional thermal stability, mechanical properties, and dielectric constants. These polymers are notable for their solubility, thermal stability, and mechanical strength (Tao et al., 2009).

Pharmaceutical and Chemical Synthesis

  • Synthesis of Pharmaceutical Intermediates: It is used in the preparation of pharmaceutical intermediates, such as its role in the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamine monomers. These intermediates contribute significantly to the development of new pharmaceutical compounds (Yin et al., 2005).

Molecular Structure and Complexation Studies

  • Complexation Studies: This chemical is involved in complexation studies, such as its use in the synthesis and analysis of molecular and crystal structures of certain compounds, contributing to the understanding of molecular interactions and structural chemistry (Rybalova et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Properties

IUPAC Name

3-(2,2,2-trifluoroethylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2.ClH/c6-5(7,8)4-10-3-1-2-9;/h10H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDZFYVKRFZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(F)(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303889-66-8
Record name 3-[(2,2,2-trifluoroethyl)amino]propanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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